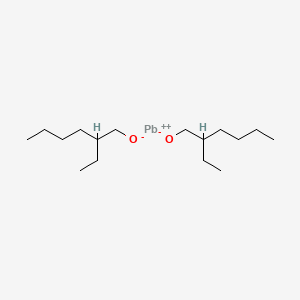

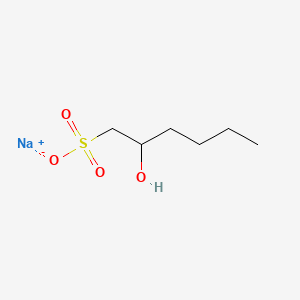

Sodium 2-hydroxyhexane-1-sulphonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 2-hydroxyhexane-1-sulfonate de sodium est un composé organosulfuré de formule moléculaire C6H13NaO4S. Il s'agit du sel de sodium de l'acide 2-hydroxyhexane-1-sulfonique et il est reconnu pour ses propriétés tensioactives. Ce composé est utilisé dans diverses applications industrielles et de recherche en raison de ses propriétés chimiques uniques.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Le 2-hydroxyhexane-1-sulfonate de sodium peut être synthétisé par sulfonation du 2-hydroxyhexane. La réaction implique généralement l'utilisation de trioxyde de soufre ou d'acide chlorosulfonique comme agents sulfonants. La réaction est effectuée dans des conditions contrôlées pour assurer la formation sélective du groupe sulfonate à la position souhaitée sur la chaîne hexane.

Méthodes de production industrielle

En milieu industriel, la production de 2-hydroxyhexane-1-sulfonate de sodium implique souvent des réacteurs à écoulement continu pour maintenir des conditions de réaction constantes et des rendements élevés. Le processus peut inclure des étapes telles que la neutralisation avec de l'hydroxyde de sodium pour former le sel de sodium, suivie d'une purification et d'une cristallisation pour obtenir le produit final.

Analyse Des Réactions Chimiques

Types de réactions

Le 2-hydroxyhexane-1-sulfonate de sodium subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un acide carboxylique.

Réduction : Le groupe sulfonate peut être réduit en sulfinate ou en thiol.

Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels, tels que les halogénures ou les amines.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme le chlorure de thionyle ou le tribromure de phosphore peuvent être utilisés pour les réactions d'halogénation.

Principaux produits

Oxydation : 2-cétohexane-1-sulfonate ou 2-carboxyhexane-1-sulfonate.

Réduction : 2-hydroxyhexane-1-sulfinate ou 2-hydroxyhexane-1-thiol.

Substitution : 2-halohexane-1-sulfonate ou 2-aminohexane-1-sulfonate.

Applications de la recherche scientifique

Le 2-hydroxyhexane-1-sulfonate de sodium est utilisé dans divers domaines de la recherche scientifique :

Chimie : Il sert de tensioactif et d'émulsifiant dans les réactions chimiques et les formulations.

Biologie : Il est utilisé dans les tests biochimiques et comme agent stabilisant pour les protéines et les enzymes.

Médecine : Le composé est exploré pour son potentiel dans les systèmes d'administration de médicaments et comme composant des formulations pharmaceutiques.

Industrie : Il est utilisé dans la production de détergents, de produits de soins personnels et comme additif dans divers procédés industriels.

Mécanisme d'action

Le mécanisme d'action du 2-hydroxyhexane-1-sulfonate de sodium implique sa capacité à interagir avec les molécules hydrophobes et hydrophiles en raison de sa nature amphiphile. Cette propriété lui permet de réduire la tension superficielle et de former des micelles, qui peuvent encapsuler et solubiliser les substances hydrophobes. Le groupe sulfonate fournit des interactions ioniques, tandis que le groupe hydroxyle peut former des liaisons hydrogène, contribuant à ses effets stabilisants.

Applications De Recherche Scientifique

Sodium 2-hydroxyhexane-1-sulphonate is utilized in various scientific research fields:

Chemistry: It serves as a surfactant and emulsifying agent in chemical reactions and formulations.

Biology: It is used in biochemical assays and as a stabilizing agent for proteins and enzymes.

Medicine: The compound is explored for its potential in drug delivery systems and as a component in pharmaceutical formulations.

Industry: It is employed in the production of detergents, personal care products, and as an additive in various industrial processes.

Mécanisme D'action

The mechanism of action of sodium 2-hydroxyhexane-1-sulphonate involves its ability to interact with hydrophobic and hydrophilic molecules due to its amphiphilic nature. This property allows it to reduce surface tension and form micelles, which can encapsulate and solubilize hydrophobic substances. The sulfonate group provides ionic interactions, while the hydroxy group can form hydrogen bonds, contributing to its stabilizing effects.

Comparaison Avec Des Composés Similaires

Composés similaires

Dodécylsulfate de sodium (SDS) : Un autre tensioactif largement utilisé avec une chaîne alkyle plus longue.

2-hydroxyéthanesulfonate de sodium : Un composé similaire avec une chaîne alkyle plus courte.

2-hydroxydécane-1-sulfonate de sodium : Un composé avec une chaîne alkyle plus longue et des groupes fonctionnels similaires.

Unicité

Le 2-hydroxyhexane-1-sulfonate de sodium est unique en raison de sa longueur de chaîne spécifique et de la présence à la fois de groupes hydroxy et sulfonate, qui fournissent un équilibre de propriétés hydrophiles et hydrophobes. Cet équilibre le rend particulièrement efficace dans les applications nécessitant à la fois une solubilisation et une stabilisation.

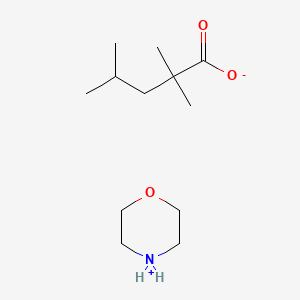

Propriétés

Numéro CAS |

92350-26-0 |

|---|---|

Formule moléculaire |

C6H13NaO4S |

Poids moléculaire |

204.22 g/mol |

Nom IUPAC |

sodium;2-hydroxyhexane-1-sulfonate |

InChI |

InChI=1S/C6H14O4S.Na/c1-2-3-4-6(7)5-11(8,9)10;/h6-7H,2-5H2,1H3,(H,8,9,10);/q;+1/p-1 |

Clé InChI |

NIRFIZPUVBNGDT-UHFFFAOYSA-M |

SMILES canonique |

CCCCC(CS(=O)(=O)[O-])O.[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea](/img/structure/B12652919.png)